molecular formula C9H12O4 B12594268 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one CAS No. 630117-59-8

6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one

Katalognummer: B12594268
CAS-Nummer: 630117-59-8
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: FCFBQZNOJAXLQI-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with methoxy and hydroxypropyl groups under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization can help in the purification and isolation of the final product. The optimization of reaction parameters is crucial to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using different reagents and conditions to yield specific products .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wirkmechanismus

The mechanism by which 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one stands out due to its specific structural features and the unique combination of functional groups.

Eigenschaften

CAS-Nummer

630117-59-8

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

6-[(1S)-1-hydroxypropyl]-4-methoxypyran-2-one

InChI

InChI=1S/C9H12O4/c1-3-7(10)8-4-6(12-2)5-9(11)13-8/h4-5,7,10H,3H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

FCFBQZNOJAXLQI-ZETCQYMHSA-N

Isomerische SMILES

CC[C@@H](C1=CC(=CC(=O)O1)OC)O

Kanonische SMILES

CCC(C1=CC(=CC(=O)O1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.